molecular formula C6H3ClN2OS B1271937 2-Amino-4-chloro-5-formylthiophene-3-carbonitrile CAS No. 104366-23-6

2-Amino-4-chloro-5-formylthiophene-3-carbonitrile

Cat. No. B1271937
M. Wt: 186.62 g/mol
InChI Key: XIZSUYSWKGAOCN-UHFFFAOYSA-N
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Description

2-Amino-4-chloro-5-formylthiophene-3-carbonitrile is a chemical compound that serves as a common unit in the synthesis of various azo dyes. It is characterized by the presence of an amino group, a chloro substituent, a formyl group, and a carbonitrile moiety on a thiophene ring. This compound is of interest due to its role in the formation of donor-π-acceptor heterocyclic azo dyes, which exhibit solvatochromism and are used for their colorant properties .

Synthesis Analysis

The synthesis of 2-amino-4-chloro-5-formylthiophene-3-carbonitrile derivatives is typically achieved through traditional diazotization-coupling strategies. This method involves the reaction of the thiophene compound with different aniline-based couplers to produce a variety of azo dyes . Additionally, the compound can be involved in reactions with heterocumulenes, leading to the formation of various pyrimidine derivatives .

Molecular Structure Analysis

The molecular structure of 2-amino-4-chloro-5-formylthiophene-3-carbonitrile derivatives has been elucidated through X-ray single-crystal structure analysis. This analysis provides insights into the arrangement of atoms within the molecule and the spatial configuration of its substituents, which is crucial for understanding its reactivity and interaction with other molecules .

Chemical Reactions Analysis

2-Amino-4-chloro-5-formylthiophene-3-carbonitrile is a versatile intermediate in the synthesis of azo dyes. The compound undergoes diazotization followed by coupling with aniline derivatives to form azo dyes. These dyes exhibit solvatochromism, which is the ability to change color depending on the solvent used, indicating a potential for applications in sensing and display technologies .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-amino-4-chloro-5-formylthiophene-3-carbonitrile derivatives, such as solubility, stability, and reactivity, are influenced by the presence of various functional groups. The formyl group, in particular, can participate in further chemical reactions, contributing to the compound's utility in synthesizing more complex molecules. The compound's properties are also affected by its molecular structure, as revealed by crystallographic studies .

Scientific Research Applications

Azo Dye Synthesis

2-Amino-4-chloro-5-formylthiophene-3-carbonitrile serves as a precursor in synthesizing various azo dyes. These dyes, formed through diazotization-coupling strategies, exhibit solvatochromism, a property where their color changes depending on the solvent. They are compared to other dyes in terms of UV–Vis spectral properties, including absorption wavelength and molar extinction coefficient, and their structures are analyzed using X-ray crystallography (Geng et al., 2015).

Antitumor Agent Development

The compound has been a core structure in synthesizing derivatives with potential antitumor properties. These derivatives, generated through the Gewald methodology, have shown efficacy against various human tumor cell lines, such as hepatocellular carcinoma and breast cancer. Their molecular structures are defined through spectral analyses, and molecular modeling studies further elucidate their reactive sites (Khalifa & Algothami, 2020).

Optical and Photovoltaic Properties

Studies on the optical and photovoltaic properties of derivatives of 2-Amino-4-chloro-5-formylthiophene-3-carbonitrile, especially in thin-film form, have been conducted. The research focuses on the absorption parameters, the type of electron transition, and the evaluation of dispersion parameters. The findings have implications in developing materials for photodiodes and solar cells (Zeyada et al., 2016).

Novel Material Synthesis

The compound is involved in reactions with heterocumulenes, leading to the formation of structurally diverse and potentially useful materials. These reactions are studied through NMR spectroscopy to determine the compounds' structures and potential applications (Gewald et al., 1991).

Stereoselective Synthesis

2-Amino-4-chloro-5-formylthiophene-3-carbonitrile has been utilized in the stereoselective synthesis of certain thiophene derivatives. The method involves base-catalyzed reactions and has been studied using X-ray diffraction analysis to understand the stereochemistry involved (Dotsenko et al., 2007).

Safety And Hazards

The compound has been classified with the signal word “Danger” and has hazard statements H301-H314-H317 . The precautionary statements are P280-P301+P310-P305+P351+P338-P310 .

properties

IUPAC Name

2-amino-4-chloro-5-formylthiophene-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClN2OS/c7-5-3(1-8)6(9)11-4(5)2-10/h2H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIZSUYSWKGAOCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)C1=C(C(=C(S1)N)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70372180
Record name 2-Amino-4-chloro-5-formylthiophene-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70372180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4-chloro-5-formylthiophene-3-carbonitrile

CAS RN

104366-23-6
Record name 2-Amino-4-chloro-5-formyl-3-thiophenecarbonitrile
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Record name 2-Amino-4-chloro-5-formylthiophene-3-carbonitrile
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Record name 2-Amino-4-chloro-5-formyl-3-thiophenecarbonitrile
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Synthesis routes and methods I

Procedure details

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CN(C)C=Nc1sc(C=O)c(Cl)c1C#N
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Synthesis routes and methods II

Procedure details

48.3 parts of N,N-dimethyl-N'-(4-chloro-3-cyano-5-formylthien-2-yl)-formamidine in a mixture of 200 parts of formic acid and 200 parts of water are heated at the boil for 3 hours. After the mixture has cooled to room temperature, the product is filtered off under suction, washed with water and dried. 33.5 parts (90% of theory) of 2-amino-4-chloro-3-cyano-5-formylthiophene are obtained. Decomposition temperature: 270° C. (from glacial acetic acid), IR (KBr): 3377, 3298, 3156 (NH2), 2216 (C≡N), 1623 cm-1 (C=0).
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N,N-dimethyl-N'-(4-chloro-3-cyano-5-formylthien-2-yl)-formamidine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
J Geng, Y Dai, HF Qian, N Wang, W Huang - Dyes and Pigments, 2015 - Elsevier
Six azo dyes derived from the common 2-amino-4-chloro-5-formylthiophene-3-carbonitrile unit and different aniline based couplers were synthesized by the traditional diazotization-coupling strategy. Solvatochromism has been studied for this family of donor− π− acceptor heterocyclic azo dyes. Furthermore, UV–Vis spectral comparisons (maximum absorption wavelength, molar extinction coefficient and full width at half maximum) have been made between the six new azo dyes reported in this work and four previously reported 4-nitro-4 …
Number of citations: 28 www.sciencedirect.com

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